1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose

Catalog No.
S13931135
CAS No.
M.F
C9H14O5
M. Wt
202.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fruc...

Product Name

1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose

IUPAC Name

(5S,6R,7S)-3,3-dimethyl-2,4,8,10-tetraoxatricyclo[5.2.2.01,5]undecan-6-ol

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

InChI

InChI=1S/C9H14O5/c1-8(2)13-7-6(10)5-3-12-9(7,14-8)4-11-5/h5-7,10H,3-4H2,1-2H3/t5-,6+,7-,9?/m0/s1

InChI Key

GMJISJZEUCYDHR-WPRFRAJKSA-N

Canonical SMILES

CC1(OC2C(C3COC2(O1)CO3)O)C

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H]3COC2(O1)CO3)O)C

1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose is a carbohydrate derivative that plays a significant role in various chemical and biological processes. This compound is characterized by its unique structure, which includes an anhydro configuration at the 1 and 5 positions of the fructopyranose ring and a methylethylidene group at the 2 and 3 positions. Its molecular formula is C₁₂H₂₀O₆, and it has a molecular weight of approximately 260.28 g/mol .

The compound is known for its potential applications in pharmaceuticals and biochemistry, particularly due to its ability to mimic natural sugars while exhibiting distinct chemical properties. The structural modifications present in this compound enhance its solubility and stability compared to its parent sugar, D-fructose.

Typical of carbohydrates:

  • Hydrolysis: Under acidic or enzymatic conditions, this compound can revert to D-fructose, releasing the methylethylidene protecting groups.
  • Reduction: The carbonyl group can be reduced to form corresponding alcohols.
  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds or acids.
  • Glycosylation: This compound can participate in glycosylation reactions, forming glycosides with different alcohols.

These reactions are essential for its synthesis and modification in laboratory settings .

The synthesis of 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose typically involves protecting groups and selective transformations:

  • Starting Material: D-Fructose serves as the primary starting material.
  • Protection: The hydroxyl groups at positions 2 and 3 are protected using methylethylidene groups through reaction with acetone in the presence of acid catalysts.
  • Anhydro Formation: The 1,5-anhydro configuration is achieved through dehydration processes under controlled conditions.
  • Purification: The final product is purified using techniques such as crystallization or chromatography .

1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose has several notable applications:

  • Pharmaceuticals: Its sugar-like structure makes it a candidate for drug design, particularly in developing agents that mimic natural sugars.
  • Food Industry: Potential use as a sweetener or flavoring agent due to its sugar-like properties.
  • Biochemical Research: Utilized in studies investigating carbohydrate metabolism and enzyme interactions .

Interaction studies involving 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose focus on its behavior in biological systems:

  • Enzyme Interactions: Investigations into how this compound interacts with glycosidases and other carbohydrate-active enzymes are ongoing.
  • Cellular Uptake: Studies examining how cells perceive and utilize this compound compared to natural sugars can provide insights into metabolic pathways.

These studies are crucial for understanding the compound's potential therapeutic effects and mechanisms of action .

Similar Compounds

Several compounds share structural similarities with 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane]40025-75-00.85
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol5754-34-70.84
Fructopyranose diacetonide20880-92-60.90
(3R,4R,5R)-6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy...64519-82-00.90

XLogP3

-0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

202.08412354 g/mol

Monoisotopic Mass

202.08412354 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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